molecular formula C19H17N5O B6426928 N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide CAS No. 2319721-06-5

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide

Cat. No.: B6426928
CAS No.: 2319721-06-5
M. Wt: 331.4 g/mol
InChI Key: XEPKMDZWNKJJJF-UHFFFAOYSA-N
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Description

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide is a compound that combines the structural features of indole, triazole, and phenyl groups. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reactions: The final step involves coupling the triazole, phenyl, and indole moieties using amide bond formation reactions, typically employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-triazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.

    Indole derivatives: Widely studied for their pharmacological effects, such as anti-inflammatory and anticancer activities.

    Phenyl derivatives: Commonly used in medicinal chemistry for their stability and ability to interact with biological targets.

Uniqueness

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide is unique due to its combination of three distinct pharmacophores: the indole ring, the triazole ring, and the phenyl group. This unique structure allows it to interact with multiple biological targets, potentially leading to a broad spectrum of biological activities and applications.

Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c25-19(16-12-20-17-9-5-4-8-15(16)17)23-18(13-24-21-10-11-22-24)14-6-2-1-3-7-14/h1-12,18,20H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPKMDZWNKJJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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